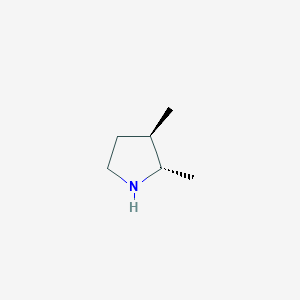
(2S,3R)-2,3-Dimethylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2,3-Dimethylpyrrolidine is a chiral organic compound with the molecular formula C6H13N It is a stereoisomer of pyrrolidine, characterized by the presence of two methyl groups attached to the second and third carbon atoms in a specific spatial arrangement
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-Dimethylpyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2,3-dimethylpyrrole using a chiral rhodium or ruthenium catalyst. The reaction is carried out under high pressure of hydrogen gas and at elevated temperatures to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of the desired functional groups under controlled conditions, leading to a more sustainable and cost-effective production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2,3-Dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-substituted pyrrolidines.
Applications De Recherche Scientifique
(2S,3R)-2,3-Dimethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in the development of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,3R)-2,3-Dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and inhibiting enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2,3-Dimethylpyrrolidine: Another stereoisomer with different spatial arrangement of methyl groups.
(2R,3R)-2,3-Dimethylpyrrolidine: A diastereomer with distinct stereochemistry.
(2R,3S)-2,3-Dimethylpyrrolidine: Another diastereomer with different spatial configuration.
Uniqueness
(2S,3R)-2,3-Dimethylpyrrolidine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its stereoisomers. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Propriétés
Numéro CAS |
73604-49-6 |
|---|---|
Formule moléculaire |
C6H13N |
Poids moléculaire |
99.17 g/mol |
Nom IUPAC |
(2S,3R)-2,3-dimethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-5-3-4-7-6(5)2/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clé InChI |
ZKCLHJUZGZWTNA-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1CCN[C@H]1C |
SMILES canonique |
CC1CCNC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















